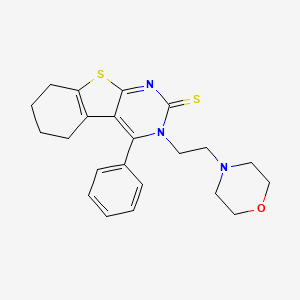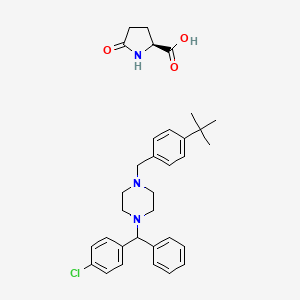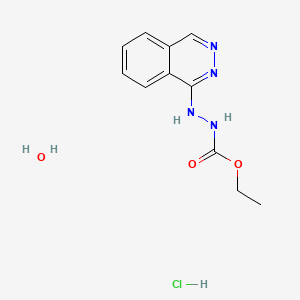
Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)-: is a complex organic compound belonging to the benzothiazole family This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a hexahydro ring system, and additional methyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)- typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the hexahydro ring system and the subsequent addition of methyl and phenyl groups. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, recycling of solvents, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound, which lacks the hexahydro ring system and additional substituents.
2-Phenylbenzothiazole: A derivative with a phenyl group attached to the benzothiazole ring.
Hexahydrobenzothiazole: A compound with a fully saturated benzothiazole ring system.
Uniqueness
Benzothiazole, 3a,4,5,6,7,7a-hexahydro-5,6-dimethyl-2-phenyl-, (3a-alpha,5-alpha,6-beta,7a-alpha)- is unique due to its specific structural features, including the hexahydro ring system and the presence of both methyl and phenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
96159-94-3 |
|---|---|
Molekularformel |
C15H19NS |
Molekulargewicht |
245.4 g/mol |
IUPAC-Name |
(3aR,5R,6R,7aS)-5,6-dimethyl-2-phenyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole |
InChI |
InChI=1S/C15H19NS/c1-10-8-13-14(9-11(10)2)17-15(16-13)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t10-,11-,13-,14+/m1/s1 |
InChI-Schlüssel |
AASXMLCMBYNSLT-OXHZDVMGSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@H]1C)SC(=N2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CC2C(CC1C)SC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)










